4,5-dimethyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Description
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-13(2)18-11-19-16(12)24-10-14-4-6-22(7-5-14)17(23)15-8-20-21(3)9-15/h8-9,11,14H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKVBFNSUWQNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CN(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrazole and piperidine groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
4,5-dimethyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Structural Features and Differences
A comparative summary of key structural elements is provided in Table 1.
Table 1: Structural Comparison of Target Compound and Related Derivatives
Key Observations
Core Structure Variations: The target compound retains a fully aromatic pyrimidine ring with methoxy and methyl substituents, whereas compounds 4i and 4j feature a pyrimidinone (4i) or thioxo-pyrimidine (4j) core.
Substituent Complexity: The target compound’s piperidine-pyrazole carbonyl side chain introduces conformational flexibility and basicity (via the piperidine nitrogen). In contrast, 4i and 4j incorporate coumarin (a fused benzopyrone system) and tetrazole rings, which are absent in the target. Coumarin derivatives are known for fluorescence and antioxidant properties, while tetrazoles often enhance metabolic stability in drug design .
Functional Group Impact :
- The thioxo group in 4j may improve binding to metal ions or cysteine-rich enzyme active sites. The target compound lacks sulfur but includes a methylpyrazole carbonyl , which could interact with hydrophobic pockets in biological targets.
Implications of Structural Differences
- Solubility and Bioavailability : The coumarin and tetrazole groups in 4i and 4j likely increase hydrophilicity compared to the target compound’s lipophilic piperidine-pyrazole moiety.
- Target Selectivity: The pyrimidinone/thioxo cores in 4i/4j may favor interactions with enzymes like kinases or proteases, whereas the target’s methoxy-pyrimidine could align with nucleotide-binding sites.
- Synthetic Complexity : The tetrazole and coumarin systems in 4i/4j require multi-step syntheses, whereas the target compound’s structure may allow modular assembly via piperidine functionalization.
Biological Activity
4,5-Dimethyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacology. Its structure includes a pyrimidine core modified with a methoxy group and a pyrazole derivative, which suggests a multifaceted mechanism of action.
- Molecular Formula : C17H23N5O2
- Molecular Weight : 329.4 g/mol
- CAS Number : 2310158-53-1
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The presence of the piperidine moiety is particularly noted for enhancing antimicrobial efficacy.
2. Anti-inflammatory Properties
Compounds derived from pyrazole scaffolds have demonstrated anti-inflammatory effects. In vitro studies have reported that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases . Specifically, the activity of these compounds was comparable to established anti-inflammatory drugs such as dexamethasone.
3. Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation . The specific compound may exhibit similar properties due to its structural characteristics.
Research Findings
A summary of recent findings related to the biological activities of similar compounds is provided in the following table:
Case Study 1: Anti-inflammatory Activity
In a study by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models. The results showed significant reductions in edema comparable to standard treatments, indicating the potential therapeutic application of these compounds in inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Burguete et al. synthesized novel pyrazoles and evaluated their antibacterial properties against multiple strains, including resistant bacteria. The findings highlighted one compound's efficacy against Pseudomonas aeruginosa, suggesting that modifications to the pyrazole structure can enhance its antimicrobial potency .
Q & A
Q. What are the key synthetic pathways for 4,5-dimethyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves multi-step heterocyclic coupling. Critical steps include:
- Piperidine functionalization : The piperidin-4-ylmethoxy group is introduced via nucleophilic substitution or coupling reactions, often using dichloromethane or dimethylformamide (DMF) as solvents .
- Pyrazole-carbonyl conjugation : The 1-methyl-1H-pyrazole-4-carbonyl moiety is attached to piperidine via amide bond formation, requiring carbodiimide-based coupling agents (e.g., EDCI) under inert atmospheres .
- Pyrimidine ring assembly : The pyrimidine core is constructed using cyclocondensation of urea derivatives with diketones, followed by methoxy group introduction .
Optimization : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios are adjusted to maximize yield (>70%) and purity (>95%). Thin-layer chromatography (TLC) and HPLC are used for real-time monitoring .
Q. How is the compound characterized structurally, and what analytical techniques resolve spectral ambiguities?
Primary techniques :
- NMR spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., distinguishing pyrimidine C-4 vs. C-6 positions) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 414.19) and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl stretches (~1650–1700 cm) and ether linkages (~1100 cm) .
Ambiguity resolution : Overlapping signals in crowded aromatic regions (e.g., pyrazole vs. pyrimidine protons) are resolved using 2D NMR (COSY, HSQC) .
Q. What are the compound’s physicochemical properties, and how do they influence experimental design?
- Solubility : Limited aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as stock solvents for biological assays .
- Stability : Hydrolytic sensitivity of the methoxy group requires storage at –20°C under nitrogen .
- LogP : Predicted ~2.8 (via ChemDraw) suggests moderate lipophilicity, impacting cellular permeability in vitro .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity for this compound?
Key SAR insights :
- Pyrimidine substitution : 4,5-Dimethyl groups enhance target binding affinity compared to mono-methyl analogs, as shown in kinase inhibition assays .
- Piperidine linker flexibility : Rigidification via sp hybridization improves selectivity for serotonin receptors (e.g., 5-HT) .
- Pyrazole carbonyl : Replacement with sulfonamide reduces metabolic clearance in hepatic microsomes .
Methodology : Parallel synthesis of analogs followed by in vitro screening (IC, EC) and molecular docking (e.g., AutoDock Vina) .
Q. How do contradictory biological activity data arise across studies, and how can they be reconciled?
Case example : Discrepancies in reported IC values for kinase inhibition (e.g., 50 nM vs. 200 nM) may stem from:
- Assay conditions : ATP concentration variations (1 mM vs. 10 μM) in kinase assays .
- Cell line heterogeneity : Differences in efflux pump expression (e.g., MDR1 in cancer vs. normal cells) .
Resolution : Standardize protocols (e.g., Eurofins Panlabs) and use isogenic cell lines to control for genetic variability .
Q. What challenges exist in crystallizing this compound, and how are they addressed?
Challenges : Poor crystal formation due to conformational flexibility (piperidine and pyrazole rotamers) . Solutions :
- Co-crystallization : Use of protein targets (e.g., kinases) to stabilize ligand conformations .
- Cryo-techniques : Slow vapor diffusion with PEG 3350 precipitant at 4°C improves crystal quality .
Q. How can metabolic stability and toxicity profiles be evaluated preclinically?
In vitro models :
- Hepatic microsomes : Measure half-life (t) using LC-MS/MS to assess CYP450-mediated oxidation .
- hERG assay : Patch-clamp electrophysiology to quantify potassium channel inhibition (risk of cardiotoxicity) .
In silico tools : ProTox-II predicts hepatotoxicity (e.g., bioavailability score: 0.55) .
Methodological Challenges
Q. What strategies mitigate low yields in large-scale synthesis?
- Flow chemistry : Continuous processing reduces side reactions (e.g., pyrazole hydrolysis) .
- Catalytic optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves efficiency for aryl ether formation .
Q. How are formulation challenges addressed for in vivo studies?
- Nanoemulsions : Encapsulation in PLGA nanoparticles improves bioavailability (e.g., 2.5-fold increase in AUC) .
- Co-solvents : Ethanol/Cremophor EL mixtures (1:1 v/v) enhance solubility for intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
